2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride
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Overview
Description
2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to an ethanamine backbone. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride typically involves the introduction of the pentafluorosulfanyl group to an ethanamine precursor. One common method includes the reaction of ethanamine with pentafluorosulfur chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other sulfur-containing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ethanamine derivatives .
Scientific Research Applications
2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique properties.
Industry: Utilized in the production of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism by which 2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity to various molecular targets. This interaction can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol: Similar in structure but with a hydroxyl group instead of an amine group.
2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride: Contains a phenyl ring, adding aromatic properties to the compound.
Uniqueness
2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride is unique due to its specific combination of the pentafluorosulfanyl group with an ethanamine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F5NS.ClH/c3-9(4,5,6,7)2-1-8;/h1-2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFOUURLYQFJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(F)(F)(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClF5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2470437-67-1 |
Source
|
Record name | (2-aminoethyl)pentafluoro-lambda6-sulfane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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